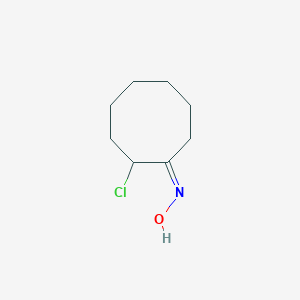

alpha-Chlorocyclooctanone oxime

Description

Structure

3D Structure

Properties

CAS No. |

10499-33-9 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

(NZ)-N-(2-chlorocyclooctylidene)hydroxylamine |

InChI |

InChI=1S/C8H14ClNO/c9-7-5-3-1-2-4-6-8(7)10-11/h7,11H,1-6H2/b10-8- |

InChI Key |

CLUUAPBIIZAOJL-NTMALXAHSA-N |

SMILES |

C1CCCC(=NO)C(CC1)Cl |

Isomeric SMILES |

C1CCC/C(=N/O)/C(CC1)Cl |

Canonical SMILES |

C1CCCC(=NO)C(CC1)Cl |

Synonyms |

(NE)-N-(2-chlorocyclooctylidene)hydroxylamine |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The patented process for synthesizing alpha-chlorocyclooctanone oxime begins with cyclo-octene, a readily available cyclic olefin, which undergoes electrophilic addition with nitrosylsulfuric acid (HNOSO₄) in the presence of anhydrous hydrogen chloride. The reaction proceeds via an ionic mechanism, where the nitrosyl cation (NO⁺) and chloride ion (Cl⁻) attack the double bond of cyclo-octene. This step forms a chloronitroso intermediate, which rearranges to yield this compound sulfate as a stable intermediate. The sulfate group facilitates subsequent hydrolysis, enabling the isolation of the free oxime.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

-

Solvent Selection : Methylene chloride (CH₂Cl₂) is preferred due to its immiscibility with water and high solubility for both the sulfate intermediate and free oxime. In Example 7, cyclo-octene dissolved in methylene chloride achieved a 90.2% yield after hydrolysis. Cyclohexane, while less effective, still provided an 86.7% yield in Example 8.

-

Temperature Control : Maintaining the reaction at 10°C prevents side reactions such as dimerization of chloronitroso intermediates.

-

Stoichiometry : A 1:1 molar ratio of nitrosylsulfuric acid to cyclo-octene ensures complete conversion, with excess HCl (≥1 mole per mole of olefin) driving the reaction forward.

Workup and Purification

The reaction mixture is hydrolyzed with ice-cold water, causing the this compound to partition into the organic phase. Decantation separates the aqueous layer, and the oxime is recovered via solvent evaporation or crystallization. In Example 9, extraction with methylene chloride followed by petroleum ether crystallization yielded a product with a melting point of 85–88°C and 98% purity. Elemental analysis confirmed the composition (Cl: 19.95%, N: 8.02%).

Alternative Synthesis via Carbonyl Precursors

Bismuth Oxide-Catalyzed Oxime Formation

A solvent-free method involves grinding alpha-chlorocyclooctanone with hydroxylamine hydrochloride (NH₂OH·HCl) and bismuth oxide (Bi₂O₃) at room temperature. This approach avoids hazardous solvents and reduces reaction time to 30–60 minutes. While the original study focused on simple aldehydes and ketones, extrapolation to alpha-chlorocyclooctanone is theoretically feasible, albeit unverified in the provided literature.

Comparative Analysis

The nitrosylsulfuric acid method is superior for large-scale production due to its high yield and use of inexpensive cyclo-octene. However, the bismuth oxide route offers a greener alternative if the chlorinated ketone is readily available.

Industrial-Scale Considerations

Solvent Recovery and Recycling

Methylene chloride, though effective, poses environmental and health risks. Recent advancements suggest substituting it with bio-based solvents (e.g., limonene) could enhance sustainability without compromising yield.

Mechanistic Insights and Byproduct Management

The ionic mechanism proposed in the patent involves:

-

Nitrosylation : NO⁺ attacks the olefin, forming a nitroso intermediate.

-

Chlorination : Cl⁻ addition generates the alpha-chloro nitroso compound.

Key byproducts include dimers of chloronitroso derivatives, which are minimized by maintaining low temperatures and precise stoichiometry .

Q & A

Q. How should researchers structure a manuscript to highlight novel findings while addressing limitations?

- Methodology : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. Emphasize reproducibility by detailing experimental conditions (e.g., catalyst loading, reaction time). Discuss limitations explicitly (e.g., small sample size in toxicity assays) and propose future work .

Literature and Database Strategies

Q. How can researchers optimize literature searches for α-chlorocyclooctanone oxime given naming inconsistencies?

Q. What criteria should guide the selection of authoritative sources for toxicity or synthesis data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.